

Technical Guide: 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

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Compound of Interest

Compound Name: 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

CAS No.: 1233951-56-8

Cat. No.: B3027084

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CAS: 1233951-56-8 Formula:

Molecular Weight: 239.24 g/mol

Part 1: Executive Summary & Chemical Profile

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is a highly specialized vicinal trisubstituted aromatic intermediate. Its structural core—a benzene ring bearing a nitro group flanked by a fluorine atom and a bulky cyclohexyloxy moiety—defines its utility in medicinal chemistry.

This compound serves as a critical "branch point" scaffold. The nitro group activates the ring for nucleophilic aromatic substitution (

) at the fluorine position while simultaneously serving as a latent amine (via reduction) for heterocycle construction (e.g., benzoxazoles, benzimidazoles). The cyclohexyloxy group acts as a lipophilic anchor, commonly employed in drug design to occupy hydrophobic pockets in kinase domains or GPCRs.

Chemical Identity Table

Property	Specification
IUPAC Name	1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene
CAS Number	1233951-56-8
Appearance	Pale yellow to orange solid (low melting) or viscous oil
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups	Nitro (), Aryl Fluoride (), Ether ()
Reactivity Class	Electron-deficient arene; active

Part 2: Synthesis & Reaction Engineering[2]

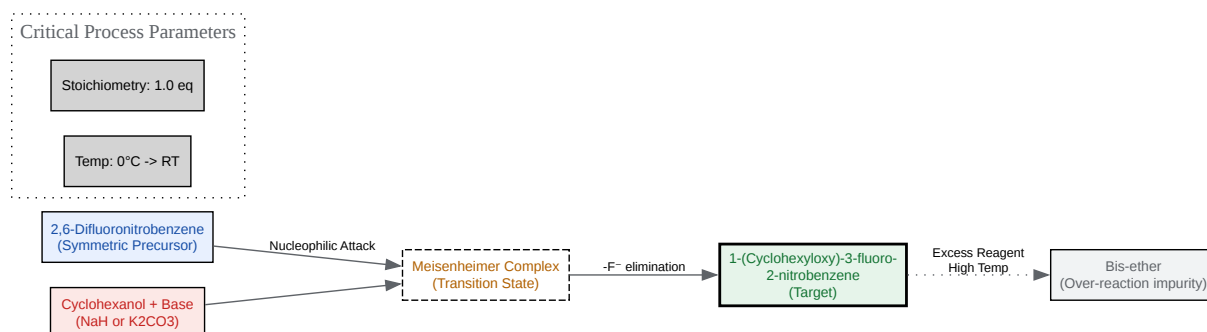
The most robust synthetic route to CAS 1233951-56-8 utilizes 2,6-difluoronitrobenzene as the starting material. This approach leverages the symmetry of the precursor to ensure that mono-substitution yields the correct 1,2,3-substitution pattern without regiochemical ambiguity.

Mechanistic Pathway

The reaction proceeds via an

mechanism. The nitro group at position 2 exerts a strong electron-withdrawing effect (-M, -I), activating the ortho-fluorines. The cyclohexoxide anion attacks one of the equivalent fluorine positions, breaking the symmetry.

Diagram: Synthesis Workflow



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Caption: Controlled

synthesis targeting mono-substitution to prevent bis-ether formation.

Detailed Experimental Protocol

Objective: Synthesis of **1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene** on a 10g scale.

Reagents:

- 2,6-Difluoronitrobenzene (1.0 equiv)
- Cyclohexanol (1.05 equiv)
- Potassium Carbonate (), anhydrous (1.2 equiv)
- Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

- Preparation: Charge a dry 3-neck round-bottom flask with 2,6-difluoronitrobenzene (10.0 g) and anhydrous DMF (100 mL). Cool the solution to 0°C using an ice bath.

- Reagent Addition: Add Cyclohexanol (1.05 equiv) to the stirred solution.

- Base Activation: Add

portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to minimize impurity formation.

- Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (2,6-difluoro) should disappear. If the bis-substituted byproduct (1,3-dicyclohexyloxy-2-nitrobenzene) appears, lower the temperature for future runs.
- Work-up: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid or oil.
- Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
- Purification: Dry over

, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the pure mono-ether.

Part 3: Reactivity & Downstream Applications

The value of CAS 1233951-56-8 lies in its orthogonal reactivity. The molecule possesses two distinct "handles" that can be manipulated independently.

Selective Reduction (Aniline Synthesis)

The nitro group can be reduced to an amine without affecting the ether linkage or the fluorine atom (under mild conditions).

- Reagents:

(careful monitoring to avoid de-fluorination),

, or

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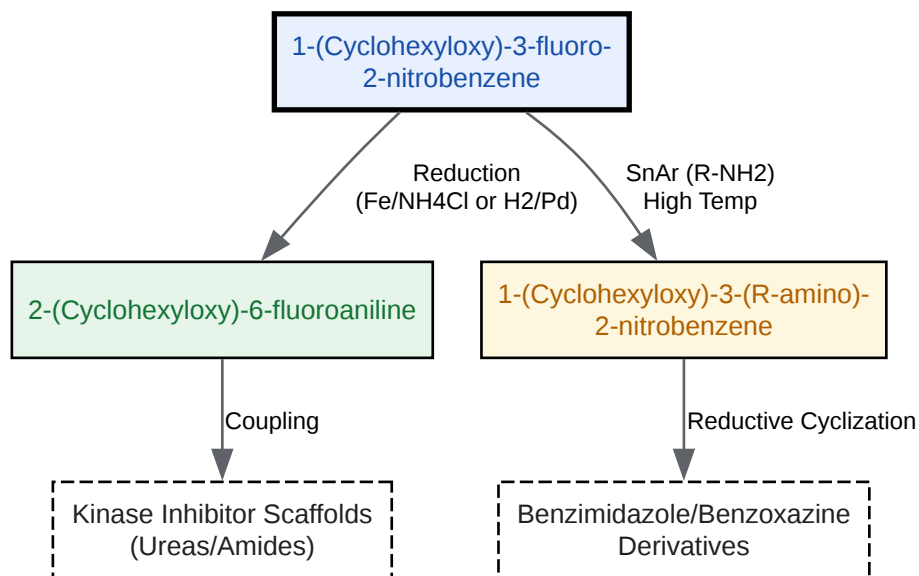
- Product: 2-(Cyclohexyloxy)-6-fluoroaniline.
- Utility: This aniline is a precursor for ureas, amides, or cyclization to benzazoles.

Secondary (Heterocycle Formation)

The remaining fluorine at position 3 is still activated by the ortho-nitro group (though less so than in the difluoro precursor due to the electron-donating alkoxy group).

- Reaction: Displacement with primary amines or thiols.
- Utility: Synthesis of unsymmetrical 1,3-disubstituted-2-nitrobenzenes.

Diagram: Downstream Transformation Logic



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Caption: Divergent synthesis pathways utilizing the nitro and fluoro handles.

Part 4: Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).
- Skin/Eye Irritation: Fluorinated nitro-aromatics are potent irritants.[1]
- Thermal Stability: Nitro compounds possess high energy. Do not heat crude residues above 100°C without DSC (Differential Scanning Calorimetry) testing.

Handling Procedures:

- Engineering Controls: All operations involving the heating of nitro-aromatics must be performed behind a blast shield in a fume hood.
- Waste Disposal: Aqueous waste from the reaction contains fluoride ions and DMF. Segregate into "Halogenated Organic" waste streams.
- Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this can trigger runaway exothermic decomposition.

References

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